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L-THREONINE (1-13C)

Cat. No.: B1579997
M. Wt: 120.11
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Description

Principles of ¹³C Stable Isotope Labeling in Metabolic Research

Stable isotope labeling is a foundational technique in metabolic research that involves the introduction of molecules containing non-radioactive, heavy isotopes of common elements into a biological system. numberanalytics.com The most frequently used stable isotopes include Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H). numberanalytics.comcreative-proteomics.com These isotopes are chemically identical to their more abundant, lighter counterparts (e.g., ¹²C, ¹⁴N, ¹H), meaning they participate in the same biochemical reactions without altering the metabolic processes under investigation. nih.gov However, their greater mass allows them to be distinguished and quantified by analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.comnih.gov

The core principle of ¹³C stable isotope tracing is to supply a ¹³C-labeled substrate, or tracer, to cells, tissues, or a whole organism and monitor the incorporation of the ¹³C atom into downstream metabolites. creative-proteomics.compnas.org By analyzing the mass distribution of these metabolites, researchers can delineate active metabolic pathways, determine the relative contribution of different substrates to a particular product, and quantify the rate of metabolic reactions, a practice known as metabolic flux analysis (MFA). creative-proteomics.comresearchgate.net

When a ¹³C-labeled substrate is metabolized, the resulting products will contain one or more ¹³C atoms, leading to a predictable increase in their molecular weight. nih.gov These heavier versions of metabolites are called isotopologues. nih.gov By measuring the relative abundance of different isotopologues over time, scientists can gain a dynamic view of metabolic activity. pnas.orgnih.gov This approach is crucial for understanding the complexities of central carbon metabolism, including glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose (B10789219) phosphate (B84403) pathway. creative-proteomics.comresearchgate.net The data generated from these experiments can reveal how metabolic networks are rewired in response to genetic mutations, disease states, or environmental changes. nih.gov

Rationale for Positional ¹³C Labeling at the C1 Position of L-Threonine

The strategic placement of the ¹³C label within a tracer molecule is critical for answering specific biological questions. L-Threonine (1-13C) is specifically labeled at the C1 position, which is the carbon atom of the carboxyl group (-COOH). isotope.com This positional labeling is deliberately chosen to investigate one of the primary catabolic fates of threonine: oxidation. physiology.org

In humans and other mammals, L-threonine is an essential amino acid with complex degradative pathways. physiology.orgwikipedia.orgnih.gov Two major routes for its breakdown are known:

Threonine Dehydratase Pathway : This pathway converts threonine to α-ketobutyrate and ammonia. The α-ketobutyrate is subsequently decarboxylated, releasing the C1 carboxyl group as carbon dioxide (CO₂). physiology.org

Threonine Dehydrogenase (TDG) Pathway : This pathway converts threonine to 2-amino-3-ketobutyrate, which is then cleaved to form glycine (B1666218) and acetyl-CoA. physiology.orgwikipedia.org

By using L-Threonine (1-13C) as a tracer, the ¹³C atom is located on the carboxyl group that is released as ¹³CO₂ during catabolism via the threonine dehydratase pathway. physiology.org The rate of ¹³CO₂ appearance in expired air (in whole-body studies) or its release from cells in culture can be measured with high precision using isotope ratio mass spectrometry. This measurement provides a direct quantification of the rate of threonine oxidation. physiology.orgeur.nl

This specific labeling allows researchers to distinguish threonine oxidation from its other metabolic fates, such as incorporation into protein or conversion to glycine. physiology.orgeur.nl For instance, studies have used L-[1-¹³C]threonine to determine that the TDG pathway, which does not immediately release the C1 carbon, is a minor route for threonine catabolism in adult humans, accounting for only 7-11% of total breakdown. physiology.org This positional information is invaluable for assessing nutritional requirements and understanding how threonine metabolism is altered in various physiological and pathological conditions. nih.gov

Historical Context and Evolution of ¹³C-Labeled Amino Acid Tracers in Biochemical Investigations

The use of isotopes to trace metabolic pathways dates back to the 1930s, with the pioneering work of Rudolf Schoenheimer and David Rittenberg. numberanalytics.comnih.gov Their initial studies utilized the stable isotope of nitrogen, ¹⁵N, to demonstrate the dynamic state of body proteins, revealing that proteins are in a constant state of synthesis and degradation. nih.gov Shortly after these discoveries, the stable isotopes of carbon (¹³C) and oxygen (¹⁷O and ¹⁸O) were identified and incorporated into biological compounds, expanding the toolkit available to biochemists. nih.gov

Initially, radioactive isotopes like ¹⁴C were widely used due to the ease of detection. However, concerns about radiation exposure, particularly in human studies, led to a gradual shift towards the use of safe, stable isotopes. cambridge.org The development and refinement of mass spectrometry were critical to this transition, providing the necessary sensitivity and resolution to detect the minute mass differences between isotopologues. nih.gov

In the latter half of the 20th century, ¹³C-labeled amino acids became central to the study of protein metabolism in humans. cambridge.org [¹⁵N]glycine was one of the first stable isotope tracers used to quantify whole-body protein turnover. cambridge.org However, methodological challenges led researchers to seek more robust tracers. L-[1-¹³C]leucine, introduced in the 1980s, emerged as a preferred tracer and is now considered a reference method for measuring whole-body protein synthesis and breakdown. cambridge.org The rationale for its use is similar to that for L-[1-¹³C]threonine: the C1 label is released as ¹³CO₂ upon oxidation, allowing for the quantification of leucine (B10760876) catabolism. cambridge.org

The evolution of these techniques has continued with the development of more complex experimental designs and analytical methods. Modern metabolomics platforms can now measure the isotopic enrichment in hundreds of metabolites simultaneously, providing a comprehensive snapshot of metabolic activity. pnas.orgacs.org The application of specifically labeled tracers like L-Threonine (1-13C) within these broader analyses allows for highly targeted investigations into the flux through specific pathways, continuing the legacy of Schoenheimer and Rittenberg by revealing ever more intricate details of the dynamic nature of metabolism. creative-proteomics.comnih.gov

Research Findings with L-Threonine (1-13C)

Properties

Molecular Weight

120.11

Purity

98%

Origin of Product

United States

Methodological Frameworks and Experimental Designs Utilizing L Threonine 1 13c

In Vitro Experimental Systems Employing L-Threonine (1-13C)

In vitro systems offer a controlled environment to study cellular metabolism with high precision. The use of L-Threonine (1-13C) in these systems allows for the direct tracing of the carbon backbone of threonine as it is metabolized.

Applications in Cell Culture Models for Metabolic Pathway Analysis

The use of stable isotopes like 13C in cell culture has become a primary tool for metabolic flux analysis. pnas.org By supplementing cell culture media with L-Threonine (1-13C), researchers can track the incorporation of the labeled carbon into various metabolic products. pnas.org This approach is instrumental in identifying and quantifying the activity of metabolic pathways.

For instance, in Chinese Hamster Ovary (CHO) cell cultures, a common platform for producing biologics, 13C-labeled amino acids, including threonine, are used to identify secreted metabolic by-products and their origins. pnas.org This helps in understanding cellular performance and optimizing culture conditions. pnas.org The labeled carbon from L-Threonine (1-13C) can be traced into downstream metabolites, revealing the extent to which threonine contributes to various cellular processes.

A general workflow for such experiments involves culturing cells in a medium where the standard L-Threonine is replaced with L-Threonine (1-13C). pnas.orgjove.com After a period of incubation, cellular extracts and the culture medium are analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the 13C-labeled metabolites. jove.comfrontiersin.orgnih.gov

Table 1: Applications of L-Threonine (1-13C) in Cell Culture Models

ApplicationCell Type/OrganismKey Findings
Metabolic By-product IdentificationChinese Hamster Ovary (CHO) cellsIdentified sources of secreted metabolic by-products, aiding in the optimization of biologic production. pnas.org
Metabolic Flux AnalysisEscherichia coliElucidated the distribution of metabolic flow in engineered strains for L-Threonine production. frontiersin.org
Nitrogen Redistribution StudiesSaccharomyces cerevisiaeInvestigated the fate of the carbon backbone of consumed amino acids and their contribution to volatile molecule production during fermentation. jove.com

Utilization in Isolated Organelle and Purified Enzyme Assay Systems

L-Threonine (1-13C) is also valuable in dissecting metabolic pathways at a subcellular level. Experiments with isolated organelles, such as mitochondria, or with purified enzymes can provide granular details about specific metabolic conversions.

In the context of threonine metabolism, the key enzyme L-threonine-3-dehydrogenase (TDH) catalyzes the conversion of L-threonine to 2-amino-3-ketobutyrate (AKB). ucl.ac.uk This pathway is a significant route for threonine catabolism in many organisms. ucl.ac.uk By using L-Threonine (1-13C) in assays with purified TDH, the transfer of the labeled carbon to AKB can be directly monitored, confirming enzyme activity and allowing for kinetic studies.

Further, the fate of the labeled carbon can be followed in coupled enzyme systems. For example, in the presence of 2-amino-3-ketobutyrate CoA ligase, the labeled carbon from L-Threonine (1-13C) would be expected to be found in acetyl-CoA. cambridge.org Such in vitro reconstructions of metabolic pathways are crucial for understanding the fundamental biochemistry of threonine degradation. nih.gov

In Vivo Experimental Designs Employing L-Threonine (1-13C) in Model Organisms

In vivo studies using L-Threonine (1-13C) in model organisms allow for the investigation of systemic metabolism and inter-organ metabolic cross-talk.

Non-Human Organismal Studies for Systemic Metabolic Tracing

The administration of L-Threonine (1-13C) to model organisms, such as pigs or rodents, enables the tracing of threonine metabolism throughout the body. cambridge.orgnih.gov These studies often involve the continuous infusion of the labeled amino acid to achieve a metabolic and isotopic steady state. nih.govyuntsg.com

A key application is the quantification of threonine oxidation. By measuring the appearance of the 13C label in metabolic end-products, such as in the breath as 13CO2 or in other amino acids like glycine (B1666218), researchers can determine the rate at which threonine is broken down. cambridge.orgnih.gov For example, studies in growing pigs have used L-[1-13C]-threonine infusion to assess the contribution of threonine to glycine flux. cambridge.orgnih.gov

Table 2: In Vivo Metabolic Tracing Studies with L-Threonine (1-13C)

OrganismExperimental ApproachKey Metabolic Pathway Investigated
Growing PigsConstant infusion of L-[1-13C]-threonineThreonine oxidation to glycine. cambridge.orgnih.gov
MiceInfusion of 13C-labeled tracersInterconversion fluxes between circulating metabolites and their contribution to the TCA cycle in various organs. yuntsg.com

Ex Vivo Tissue Analysis Following In Vivo L-Threonine (1-13C) Tracer Administration

Following in vivo administration of L-Threonine (1-13C), tissues can be harvested and analyzed ex vivo to determine the tissue-specific fate of the labeled threonine. nih.govcambridge.orgnih.govdiva-portal.org This approach provides a snapshot of metabolic activity in different organs.

For instance, in studies on pigs, after infusion with L-[1-13C]-threonine, the enrichment of 13C in glycine can be measured in various tissues like the liver and pancreas to understand the relative contributions of these organs to whole-body threonine metabolism. cambridge.org This has revealed that the liver is a primary site of threonine oxidation. cambridge.org

More recent advancements have applied global 13C tracing to intact human liver tissue cultured ex vivo, providing a comprehensive map of metabolic pathways. nih.govdiva-portal.org While these studies may use a full suite of labeled nutrients, the principles are directly applicable to single-tracer experiments with L-Threonine (1-13C) to probe specific pathways.

Considerations for Isotopic Steady State Attainment in ¹³C Tracer Experiments

A critical aspect of quantitative metabolic flux analysis using stable isotopes is the attainment of an isotopic steady state. diva-portal.orgosti.gov This is a condition where the isotopic enrichment of intracellular metabolites remains constant over time.

Achieving a true metabolic and isotopic steady state is most feasible in continuous culture systems like chemostats. preprints.org In batch cultures or in vivo infusion studies, the system is dynamic, and a pseudo-steady state is often assumed. diva-portal.org The time required to reach a steady state can vary depending on the organism, the specific metabolic pathway, and the turnover rate of the metabolite pool. nih.gov For example, metabolites in glycolysis and the pentose (B10789219) phosphate (B84403) pathway in CHO cells can reach isotopic steady-state rapidly when glucose tracers are used. nih.gov

In experiments with L-Threonine (1-13C), it is important to conduct time-course experiments to determine when the labeling of threonine and its downstream metabolites becomes constant. preprints.org Failure to account for the dynamics of isotope labeling can lead to inaccurate flux estimations. osti.gov For complex systems, parallel labeling experiments with different tracers can sometimes offer a more robust approach to resolving metabolic fluxes. nih.gov

Management of Tracer Dilution and Isotopic Enrichment Dynamics

The use of stable isotope tracers, such as L-Threonine (1-13C), in metabolic research necessitates rigorous management of tracer dilution and a comprehensive understanding of isotopic enrichment dynamics. These factors are fundamental to the accurate interpretation of metabolic flux and protein turnover data. nih.govfao.org The core principle involves introducing a labeled compound (the tracer) into a biological system and measuring its incorporation into, and dilution within, various metabolic pools.

Effective management of tracer dilution is critical because the infused L-Threonine (1-13C) does not exist in isolation; it mixes with the body's endogenous, unlabeled L-threonine pool (the tracee). The extent of this dilution is influenced by factors such as the rate of protein breakdown, which releases unlabeled amino acids, and dietary intake. nih.gov A primary objective in experimental design is to achieve an "isotopic steady state," a condition where the ratio of the tracer to the tracee in the plasma sampling pool remains relatively constant over time. This is commonly accomplished using a primed, continuous infusion protocol. cambridge.org The "priming" dose rapidly raises the enrichment of the metabolic pool to a level that the "continuous" infusion can then maintain, helping to ensure that measurements reflect a stable metabolic condition. cambridge.orgphysiology.org

A significant challenge arises when measuring the oxidation of L-Threonine (1-13C). The catabolism of the carboxyl-labeled threonine releases ¹³CO₂, which is subsequently diluted within the body's large bicarbonate pool. nih.gov To account for this, researchers may administer a priming dose of sodium bicarbonate labeled with ¹³C (NaH¹³CO₃) before the amino acid tracer study begins. This pre-enrichment of the bicarbonate pool allows for more accurate calculations of how much ¹³CO₂ is appearing from the oxidation of the L-[1-¹³C]-threonine tracer. physiology.org

Isotopic enrichment dynamics refer to the time-dependent changes in the concentration of the ¹³C label in various metabolites and tissues following the tracer's introduction. nih.gov The enrichment is not uniform across all body compartments; for example, the enrichment of L-threonine in the plasma may differ from the intracellular enrichment in muscle or liver tissue. nih.gov These differences are important, as the enrichment of the immediate precursor pool is what determines the rate of product synthesis. For instance, to calculate the rate of threonine's conversion to glycine, the isotopic enrichment of glycine is compared against the enrichment of the precursor, L-threonine. physiology.org

The analysis of isotopic enrichment is most commonly performed using sophisticated analytical techniques like Gas Chromatography-Mass Spectrometry (GC/MS) or Gas Chromatography-Combustion Isotope Ratio Mass Spectrometry (GC-C-IRMS). physiology.orgnih.gov These methods are sensitive enough to detect minute differences in the ratio of ¹³C to ¹²C in threonine and its metabolic derivatives, such as glycine or 2-ketobutyrate. nih.gov Careful interpretation of these enrichment patterns allows researchers to quantify the flux through specific metabolic pathways. For example, studies have utilized L-[1-¹³C]-threonine to determine the relative importance of different threonine degradation pathways, such as its oxidation versus its conversion to glycine, under various dietary conditions. physiology.org

Table 1: Research Findings on Threonine Metabolism Using L-[1-¹³C]-Threonine Tracer

This table presents findings from a study investigating threonine catabolism in healthy adult males under different dietary threonine intakes. A constant infusion of L-[1-¹³C]-threonine was used to measure threonine oxidation and its conversion to glycine. The data illustrates how isotopic enrichment dynamics are used to calculate metabolic flux under varying physiological conditions. physiology.org

Metabolic ParameterControl DietHigh Free Threonine Diet (1Thr)High Protein Threonine Diet (1P-Thr)
Threonine Intake (µmol·kg⁻¹·h⁻¹) 50126126
Threonine Flux (µmol·kg⁻¹·h⁻¹) 70159156
Threonine Oxidation (µmol·kg⁻¹·h⁻¹) 154945
Threonine to Glycine Conversion (µmol·kg⁻¹·h⁻¹) 1.63.53.4
Threonine Oxidation (% of Flux) 21.4%30.8%28.8%
TDG Pathway (% of Total Catabolism) 10.7%7.1%7.6%

Data sourced from Darling et al. (2000). physiology.org TDG refers to the Threonine Dehydrogenase pathway, which produces glycine.

Biochemical Pathway Elucidation and Carbon Flux Analysis Via L Threonine 1 13c Tracing

Investigation of Threonine Catabolic Pathways

Threonine catabolism proceeds through several key pathways, each yielding distinct metabolic intermediates. The utilization of L-Threonine (1-¹³C) allows for the quantitative assessment of the relative contributions of these pathways. physiology.orgresearchgate.net The primary routes of threonine degradation include the threonine dehydrogenase (TDH) pathway, the serine/threonine dehydratase (STDH) pathway, and the threonine aldolase (B8822740) (TA) pathway. ucl.ac.ukasm.org

Threonine Dehydrogenase (TDH) Pathway and Glycine (B1666218) Formation

The threonine dehydrogenase (TDH) pathway is a major route for threonine degradation in many organisms. ucl.ac.ukasm.org In this pathway, L-threonine is first oxidized by L-threonine 3-dehydrogenase (TDH) to 2-amino-3-ketobutyrate. ucl.ac.uklibretexts.org This intermediate is then cleaved by 2-amino-3-ketobutyrate coenzyme A ligase into glycine and acetyl-CoA. ucl.ac.uklibretexts.org

The glycine produced via this pathway can enter one-carbon metabolism, be utilized for the synthesis of other biomolecules like glutathione, or be further catabolized by the glycine cleavage system. physiology.orgresearchgate.netnih.gov

Serine/Threonine Dehydratase (STDH) Pathway and α-Ketobutyrate Production

Another significant catabolic route for threonine is the serine/threonine dehydratase (STDH) pathway, also known as the threonine deaminase pathway. libretexts.orgasm.org This pyridoxal-5'-phosphate (PLP) dependent enzyme catalyzes the deamination of threonine to produce α-ketobutyrate and ammonia. uniprot.orgwikipedia.org

When L-Threonine (1-¹³C) is metabolized through this pathway, the ¹³C label is lost as carbon dioxide in a subsequent decarboxylation step when α-ketobutyrate is converted to propionyl-CoA. physiology.orglibretexts.org This characteristic allows for the differentiation of carbon flux through the STDH pathway versus the TDH pathway, where the ¹³C label is retained in glycine. The production of α-ketobutyrate is a key branching point, as it can be further metabolized to propionyl-CoA and subsequently enter the TCA cycle. libretexts.orgcreative-proteomics.com In some organisms, this pathway is the predominant route for threonine catabolism, especially under specific metabolic conditions. ucl.ac.ukresearchgate.net

Threonine Aldolase (TA) Activity and Acetaldehyde-Glycine Cleavage

Threonine aldolase (TA) catalyzes the reversible retro-aldol cleavage of L-threonine into glycine and acetaldehyde. uniprot.orgnih.govplos.org This PLP-dependent enzyme provides an alternative route for glycine production from threonine. umich.edu Similar to the TDH pathway, when L-Threonine (1-¹³C) is the substrate for TA, the ¹³C label is incorporated into the carboxyl group of glycine. physiology.org

Derivations into Propionyl-CoA Metabolism

The catabolism of threonine via the STDH pathway leads to the production of α-ketobutyrate, which is a precursor for propionyl-CoA. libretexts.orgcreative-proteomics.com The conversion of α-ketobutyrate to propionyl-CoA links threonine degradation to the metabolism of odd-chain fatty acids and certain amino acids. libretexts.org Propionyl-CoA can then be converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, providing a source of energy. libretexts.org

Tracing studies with ¹³C-labeled threonine, such as [¹³C₄]threonine, have been used to investigate the flux of threonine-derived carbon into propionyl-CoA and downstream metabolites. nih.gov These studies are crucial for understanding how threonine contributes to central carbon metabolism and energy production, particularly in various physiological and pathological states. nih.govresearchgate.net

Examination of Threonine Anabolic Pathways and ¹³C Incorporation Patterns

L-threonine is an essential amino acid, meaning it must be obtained from the diet in humans as the anabolic pathways for its de novo synthesis are absent. nih.gov However, in many microorganisms and plants, L-threonine is synthesized from aspartate. mdpi.comresearchgate.net The biosynthetic pathway involves several enzymatic steps, starting from the phosphorylation of homoserine. mdpi.com

While L-Threonine (1-¹³C) is primarily used to trace catabolic pathways in organisms that cannot synthesize threonine, the principles of ¹³C labeling are fundamental to studying anabolic routes in producing organisms. By providing a ¹³C-labeled precursor like glucose, researchers can track the incorporation of ¹³C into the different carbon positions of the newly synthesized threonine molecule. frontiersin.orgfrontiersin.org The specific pattern of ¹³C incorporation in threonine can reveal the activity of different biosynthetic pathways and the origin of the carbon backbone. nih.govresearchgate.net For example, analyzing the labeling patterns of proteinogenic amino acids after feeding with ¹³C-labeled substrates is a core technique in metabolic flux analysis. frontiersin.org

Intermediary Metabolism and Carbon Flow from L-Threonine (1-¹³C)

The use of L-Threonine (1-¹³C) provides a dynamic view of how threonine carbon is integrated into the broader network of intermediary metabolism. sci-hub.se The ¹³C label originating from the C1 position of threonine can be tracked into various key metabolic pools.

As established, the TDH and TA pathways channel the ¹³C label into the carboxyl group of glycine. physiology.orgucl.ac.uk This ¹³C-glycine can then be used for the synthesis of serine, with the label appearing in the carboxyl group of serine. pnas.org Furthermore, the glycine cleavage system can release the ¹³C label as ¹³CO₂, which can then be fixed by carboxylation reactions, for example, in the synthesis of urea (B33335) or during gluconeogenesis. physiology.org

Conversely, the STDH pathway directs the carbon skeleton of threonine towards the production of propionyl-CoA, which after conversion to succinyl-CoA, enters the TCA cycle. libretexts.orgasm.org This means that the carbon atoms from the rest of the threonine molecule (C2, C3, and C4) can be found in TCA cycle intermediates and compounds derived from them, such as other amino acids and glucose (in gluconeogenesis). nih.govresearchgate.net

By measuring the ¹³C enrichment in these and other downstream metabolites, it is possible to construct a quantitative map of carbon flow from threonine, a technique known as metabolic flux analysis (MFA). sci-hub.sefrontiersin.org This approach has been invaluable in understanding the metabolic adaptations of cells in different conditions and in identifying key regulatory points in metabolism. frontiersin.orgnih.gov

Table 1: Key Enzymes in Threonine Catabolism and their Products from L-Threonine

EnzymePathwayKey Products from L-Threonine
Threonine Dehydrogenase (TDH)Threonine Dehydrogenase PathwayGlycine, Acetyl-CoA
Serine/Threonine Dehydratase (STDH)Serine/Threonine Dehydratase Pathwayα-Ketobutyrate, Ammonia
Threonine Aldolase (TA)Threonine Aldolase PathwayGlycine, Acetaldehyde

Table 2: Fate of the ¹³C Label from L-Threonine (1-¹³C) in Major Catabolic Pathways

PathwayPrimary Labeled ProductFate of ¹³C Label
Threonine Dehydrogenase (TDH)[1-¹³C]GlycineIncorporated into glycine and its downstream products.
Serine/Threonine Dehydratase (STDH)α-KetobutyrateLost as ¹³CO₂ during conversion to propionyl-CoA.
Threonine Aldolase (TA)[1-¹³C]GlycineIncorporated into glycine and its downstream products.

Contribution to One-Carbon Metabolism and Folate Cycle Dynamics

L-Threonine is a significant contributor to one-carbon metabolism, a set of essential reactions that transfer one-carbon units for the biosynthesis of nucleotides, amino acids, and other macromolecules. nih.gov The catabolism of threonine can proceed through a pathway that generates glycine. metabolics.comcaldic.com Isotope tracing studies using L-Threonine (1-13C) have demonstrated the conversion of threonine to glycine. scholaris.ca This newly synthesized glycine can then enter the glycine cleavage system, a key component of the folate cycle, which generates one-carbon units in the form of 5,10-methylenetetrahydrofolate. nih.govresearchgate.net This process directly links threonine degradation to the folate-dependent synthesis of purines, thymidylate, and the remethylation of homocysteine to methionine. nih.govnih.gov The use of L-Threonine (1-13C) allows for the quantification of the flux from threonine into the one-carbon pool, revealing its importance in maintaining cellular methylation potential and nucleotide biosynthesis. physiology.org

Integration into Glycolysis and Gluconeogenesis Precursors

The carbon skeleton of L-Threonine can be catabolized to produce intermediates that feed into central carbon metabolism, including glycolysis and gluconeogenesis. metabolics.comlibretexts.org One major degradation pathway for threonine involves its conversion to α-ketobutyrate, which is subsequently metabolized to propionyl-CoA. physiology.org Propionyl-CoA can then be converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, which can be withdrawn for gluconeogenesis. physiology.org Alternatively, threonine can be converted to pyruvate (B1213749) via intermediates like glycine and serine. caldic.comlibretexts.org Glycine, derived from threonine catabolism, can be converted to serine, which is then deaminated to form pyruvate. caldic.com Pyruvate is a key substrate for both the TCA cycle and gluconeogenesis. wikipedia.organnualreviews.org Studies utilizing L-Threonine (1-13C) have traced the labeled carbon into these gluconeogenic precursors, providing quantitative data on the contribution of threonine to glucose production, particularly in states of fasting or in carnivorous animals. researchgate.net

Anaplerotic and Cataplerotic Fluxes within the Tricarboxylic Acid (TCA) Cycle

L-Threonine (1-13C) tracing is instrumental in studying the anaplerotic and cataplerotic fluxes that maintain the integrity of the Tricarboxylic Acid (TCA) cycle. Anaplerosis refers to the replenishment of TCA cycle intermediates that are withdrawn for biosynthetic purposes (cataplerosis). wikipedia.orgresearchgate.net The degradation of threonine to succinyl-CoA, via α-ketobutyrate and propionyl-CoA, represents a significant anaplerotic input into the TCA cycle. physiology.orgresearchgate.net This replenishes the pool of TCA cycle intermediates, which is crucial for sustained energy production and biosynthesis. researchgate.netscribd.com Conversely, intermediates of the TCA cycle, such as oxaloacetate, can be used for the synthesis of amino acids like aspartate, representing a cataplerotic flux. frontiersin.org By tracking the incorporation of the 13C label from L-Threonine (1-13C) into TCA cycle intermediates, researchers can quantify the rate of anaplerosis from threonine and understand how this flux is balanced against cataplerotic withdrawals under various physiological and pathological conditions. mdpi.comnih.gov

Carbon Redistribution to Other Amino Acids and Metabolites

The metabolic fate of the carbon from L-Threonine (1-13C) extends beyond central carbon pathways to the synthesis of other amino acids and metabolites. As previously mentioned, a primary fate of threonine is its conversion to glycine. metabolics.comcaldic.com This glycine can then be utilized for the synthesis of serine. caldic.com Furthermore, the acetyl-CoA generated from threonine degradation can contribute to the carbon backbone of various molecules. plos.org Isotope tracing studies have shown the redistribution of the 13C label from L-Threonine (1-13C) to these and other amino acids, providing a detailed map of metabolic interconversions. physiology.orgcapes.gov.br For instance, the propionyl-CoA derived from threonine can enter pathways for the synthesis of odd-chain fatty acids. This comprehensive view of carbon redistribution is essential for understanding the metabolic flexibility of cells and organisms.

Assessment of Protein Synthesis and Turnover Dynamics using L-Threonine (1-13C)

L-Threonine (1-13C) is a valuable tool for assessing the rates of protein synthesis and turnover in various tissues and under different physiological states. scholaris.caresearchgate.net By administering L-Threonine (1-13C) and measuring its incorporation into tissue proteins over time, researchers can calculate the fractional synthesis rate (FSR) of proteins. nih.govresearchgate.net This method provides a direct measure of the rate at which new proteins are being synthesized.

Studies have utilized L-Threonine (1-13C) to investigate protein dynamics in response to factors such as nutritional intake and disease. nih.govnih.gov For example, research has shown that sepsis increases the utilization of threonine for the synthesis of acute-phase proteins in the splanchnic region. nih.gov The use of stable isotope tracers like L-Threonine (1-13C) is considered a reliable method for these in vivo measurements in humans. nih.govcambridge.org

Below is a table summarizing findings from a study that used L-[U-13C]threonine to measure protein synthesis rates in different tissues of rats during sepsis.

Tissue/ProteinConditionAbsolute Synthesis Rate (ASR) Increase with Threonine Tracer
MucinsSepsis (Day 2)113% greater than pair-fed controls nih.gov
MucosaSepsis (Day 2)45% greater than pair-fed controls nih.gov
Intestinal WallSepsis (Day 2)Increased compared to pair-fed controls
Plasma ProteinsSepsis (Day 2)5 to 6-fold higher than pair-fed controls nih.gov

This data highlights the significant impact of sepsis on increasing threonine utilization for protein synthesis in specific tissues. nih.gov Such detailed kinetic information is crucial for understanding the metabolic response to critical illness and for developing targeted nutritional interventions.

Advanced Analytical Methodologies for L Threonine 1 13c Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for ¹³C Isotopomer Analysis

NMR spectroscopy is a powerful non-invasive technique for determining the structure and dynamics of molecules. In the context of ¹³C-based metabolic studies, it offers the distinct advantage of providing positional information about the isotope within a molecule, which is critical for elucidating metabolic pathways. nih.gov

One-Dimensional (¹³C NMR) Applications in Tracer Studies

One-dimensional ¹³C NMR spectroscopy directly detects the ¹³C nuclei within a sample. While inherently less sensitive than ¹H NMR due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, its large chemical shift dispersion and the direct observation of the carbon backbone make it highly valuable. nih.govacs.org In tracer studies using L-Threonine (1-¹³C), 1D ¹³C NMR can be used to track the fate of the labeled carbon as it is incorporated into downstream metabolites. For instance, after feeding an organism with ¹³C-labeled L-Threonine, extracts can be analyzed to identify which other metabolites, such as amino acids or intermediates of central carbon metabolism, show an enhanced ¹³C signal at specific carbon positions. frontiersin.org This provides direct evidence of the metabolic pathways involved. frontiersin.org The quantification of peak intensities in ¹³C spectra, often using an internal standard, allows for the determination of the concentration of ¹³C-labeled end products. nih.gov

Two-Dimensional (¹H-¹³C HSQC/HMQC) for Positional Enrichment Mapping

Two-dimensional NMR techniques, such as the Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC) experiments, provide a more detailed picture by correlating protons with their directly attached carbon atoms. mdpi.comresearchgate.net These experiments are particularly powerful for resolving spectral overlap, which is common in complex biological mixtures. mdpi.com

In the context of L-Threonine (1-¹³C) research, ¹H-¹³C HSQC/HMQC is invaluable for mapping the positional enrichment of ¹³C. By analyzing the cross-peaks in the 2D spectrum, researchers can precisely determine which protons are bonded to a ¹³C nucleus. This is crucial for distinguishing between different isotopomers (molecules that differ only in their isotopic composition). For example, the analysis of the methyl region in ¹H-¹³C HSQC spectra is sensitive to the secondary and tertiary structure of proteins and can reveal the incorporation of ¹³C from labeled amino acids. mdpi.com The high resolution of these techniques allows for the discrimination of metabolites with similar structures, such as homoserine and threonine. acs.org Furthermore, these methods have been used to create correlation plots that resemble the spectra of pure metabolites from complex biofluids, aiding in their identification. diva-portal.org

Quantitative ¹³C NMR for Metabolic Flux Ratio Determination

Quantitative ¹³C NMR is a key method for determining metabolic flux ratios, which describe the relative rates of different metabolic pathways. nih.gov This approach, often referred to as ¹³C-Metabolic Flux Analysis (¹³C-MFA), relies on the analysis of the distribution of ¹³C isotopomers in proteinogenic amino acids after the administration of a ¹³C-labeled substrate like L-Threonine (1-¹³C). sci-hub.seresearchgate.net

The labeling patterns of these amino acids reflect the labeling patterns of their precursor metabolites in central carbon metabolism. nih.gov By analyzing the fine structure of ¹³C-coupled resonances (multiplets), it is possible to deduce the relative contributions of different pathways to the synthesis of these precursors. This information is then used in computational models to calculate the flux ratios through key metabolic branch points. sci-hub.seresearchgate.net For this analysis to be accurate, a steady-state of metabolic and isotopic labeling is often assumed, which can be achieved in continuous cell cultures or during the exponential growth phase in batch cultures. nih.gov

Mass Spectrometry (MS) Techniques for ¹³C Isotopic Abundance and Isotopomer Distribution

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is a cornerstone in metabolomics and is extensively used in ¹³C tracer studies to determine isotopic abundance and the distribution of isotopomers. sci-hub.se

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile metabolites like amino acids, a derivatization step is necessary to increase their volatility. wvu.edunist.gov This typically involves converting the amino acids into more volatile esters or silyl (B83357) derivatives. wvu.edunih.gov

In studies involving L-Threonine (1-¹³C), GC-MS is used to measure the incorporation of the ¹³C label into threonine itself and into other amino acids and metabolites. researchgate.netresearchgate.net After separation by the gas chromatograph, the compounds are ionized and their mass spectra are recorded. The presence of a ¹³C atom increases the mass of the molecule or its fragments by one mass unit. By analyzing the relative intensities of the ions with and without the ¹³C label, the isotopic enrichment can be accurately quantified. researchgate.net GC-MS has been successfully used to assess threonine metabolism in vivo by measuring the fractional contributions of threonine to the fluxes of other metabolites like glycine (B1666218) and 2-ketobutyrate. nih.gov

Table 1: Common Derivatization Reagents for GC-MS Analysis of Amino Acids

Derivatizing Agent Abbreviation Target Functional Groups
N,O-bis(trimethylsilyl)trifluoroacetamide BSTFA Amine, Hydroxyl, Carboxyl, Thiol
Methyl chloroformate MCF Amine, Carboxyl
Pentafluoropropionic anhydride PFPA Amine, Hydroxyl

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and HRMS) for Threonine and Downstream Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that separates compounds in a liquid phase before their mass analysis. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds without the need for derivatization. researchgate.net Modern LC-MS systems often employ tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) for enhanced specificity and sensitivity. researchgate.netnih.gov

In the context of L-Threonine (1-¹³C) research, LC-MS/MS and HRMS are used to identify and quantify threonine and its downstream metabolites in complex biological samples like plasma, urine, and cell extracts. acs.orgnih.govplos.org The high mass accuracy of HRMS allows for the determination of the elemental composition of metabolites, which aids in their identification. researchgate.net Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting fragment ions. This can be used to distinguish between isomers and to pinpoint the location of the ¹³C label within a metabolite. oup.com For example, LC-HRMS has been used to differentiate between threonine and its isomer homoserine in plasma samples. acs.org

Table 2: Comparison of Analytical Platforms for Metabolite Analysis

Analytical Platform Metabolites Identified (Quantified) Strengths
Nuclear Magnetic Resonance (NMR) 209 (209) Non-destructive, provides structural information
Gas Chromatography-Mass Spectrometry (GC-MS) 179 (85) High chromatographic resolution for volatile compounds
Direct Flow Injection/Liquid Chromatography-Tandem Mass Spectrometry (DFI/LC-MS/MS) 127 (127) High throughput, good for targeted analysis

Data adapted from studies on human urine metabolome. plos.org

Isotope Ratio Mass Spectrometry (IRMS) for Bulk ¹³C Enrichment

Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique used to measure the relative abundance of stable isotopes in a sample, such as the ¹³C to ¹²C ratio. fmach.italexandraatleephillips.com This method is distinguished by its exceptional precision, enabling the detection of minute variations in isotopic compositions at natural abundance levels. uni-due.de The results are typically expressed in delta (δ) notation, which represents the deviation of a sample's isotope ratio from that of an international standard, measured in parts per thousand (per mil, ‰). fmach.italexandraatleephillips.com

For the bulk ¹³C enrichment analysis of compounds like L-Threonine (1-13C), the sample is converted into a simple gas, primarily carbon dioxide (CO₂), before being introduced into the mass spectrometer. fmach.it This conversion is often achieved through high-temperature combustion in an elemental analyzer (EA), a technique known as EA-IRMS. fmach.itwvu.edu This approach provides a high-throughput and cost-effective method for determining the average ¹³C enrichment of the entire sample. fmach.it Another method, Flow Injection Analysis (FIA-IRMS), can also measure bulk δ¹³C values for samples dissolved in a liquid phase, offering an alternative to the solid-sample analysis of EA-IRMS. researchgate.net

When coupled with liquid chromatography (LC), IRMS allows for compound-specific isotope analysis, which is particularly advantageous for amino acids as it eliminates the need for chemical derivatization often required for gas chromatography. alexandraatleephillips.comresearchgate.net The application of LC-IRMS for determining the ¹³C enrichment of threonine in biological extracts, such as rat colon mucosa, has demonstrated a precision of 0.5 per mil (‰), which corresponds to 0.001 atom % excess. researchgate.net For mixtures of underivatized amino acids, the precision of δ¹³C values determined by LC-IRMS can be better than 0.3‰ at natural abundance. researchgate.net

Table 1: Comparison of IRMS Techniques for ¹³C Analysis of Amino Acids

TechniqueSample StateDerivatization RequiredTypical Precision (δ¹³C)Key Advantage
EA-IRMS SolidNo~0.14‰ wvu.eduHigh-throughput analysis of bulk samples. fmach.it
FIA-IRMS LiquidNoBetter than 0.3‰ researchgate.netDirect analysis of dissolved samples without chromatography. researchgate.net
LC-IRMS LiquidNo0.3‰ to 0.5‰ researchgate.netCompound-specific analysis of complex mixtures without derivatization. alexandraatleephillips.comresearchgate.net
GC-C-IRMS Gas (Volatile)Yes0.19% to 0.35% wvu.eduHigh sensitivity and separation of volatile compounds. alexandraatleephillips.com

Chromatographic Separation Techniques Prior to Isotopic Detection

To accurately determine the isotopic enrichment of L-Threonine (1-13C) within complex biological or chemical matrices, it must first be isolated from other components. Chromatographic separation is indispensable for this purpose, as it prevents the isotopic signatures of co-eluting compounds from interfering with the target analyte. Liquid chromatography (LC) is a particularly well-suited technique for amino acids because it can separate these polar, non-volatile compounds in their native form, thereby avoiding the derivatization steps necessary for methods like gas chromatography (GC). alexandraatleephillips.comresearchgate.net The coupling of LC with IRMS (LC-IRMS) provides a streamlined workflow for the compound-specific isotope analysis of amino acids. alexandraatleephillips.com

Ion-Exchange Chromatography

Ion-Exchange Chromatography (IEC) is a powerful technique that separates molecules based on their net electrical charge. acs.org This method utilizes a stationary phase with charged functional groups that form ionic bonds with analytes of the opposite charge. acs.org The retained analytes are then eluted by increasing the ionic strength of the mobile phase. acs.org

Strong Anion Exchange (SAX) chromatography has been effectively coupled to IRMS for the determination of natural ¹³C abundance in underivatized protein amino acids. nih.govresearchgate.net In one study, a SAX-LC/IRMS method successfully resolved 11 of the 16 expected amino acids from protein hydrolysates. nih.gov The separation conditions were optimized to elute different groups of amino acids effectively. nih.gov This approach stands as a robust alternative to cation-exchange chromatography, proving especially valuable where the analysis of basic amino acids is a priority. nih.gov

Table 2: Research Findings for SAX-LC/IRMS Separation of Amino Acids

ParameterFindingSource
Resolution Completely resolved 11 of 16 underivatized protein amino acids. nih.gov
Elution Conditions (Basic & Neutral AAs) Isocratic mode with 35 mM Sodium Hydroxide (B78521) (NaOH). nih.gov
Elution Conditions (Acidic & Aromatic AAs) Required higher hydroxide concentration (180 mM) and a counterion (Nitrate, NO₃⁻). nih.gov
Total Run Time 70 minutes. nih.gov
Average δ¹³C Precision 0.75‰ for baseline-resolved peaks. nih.gov

Reversed-Phase and Hydrophilic Interaction Liquid Chromatography (HILIC)

Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) are two predominant modes of LC used in metabolic analysis.

Reversed-Phase Liquid Chromatography (RPLC) separates analytes based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. Standard RPLC is often challenging for highly polar compounds like threonine, which exhibit poor retention. princeton.edu To overcome this, ion-pairing agents such as tributylamine (B1682462) can be added to the mobile phase. nih.gov This technique, known as ion-pairing RPLC, enhances the retention of charged and highly polar analytes on a C18 column, enabling their separation and subsequent analysis by mass spectrometry. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the separation of highly polar and hydrophilic compounds. princeton.edu It employs a polar stationary phase (e.g., silica (B1680970) with amide, amino, or diol functional groups) and a mobile phase with a high percentage of a nonpolar organic solvent, like acetonitrile. princeton.edunih.gov A study comparing different HILIC columns for the separation of essential amino acids, including threonine, found that an amino-silica column provided the most effective separation. nih.gov HILIC is frequently coupled with tandem mass spectrometry (HILIC-MS/MS) for the rapid and targeted analysis of underivatized amino acids in various samples. researchgate.net

Table 3: HILIC Column Performance for Threonine Separation

HILIC Column TypeStationary PhaseRetention of ThreonineSeparation EfficiencySource
TSK-Gel Amide-80 Amide-SilicaModerateLow nih.gov
Luna HILIC Cross-linked DiolLow retention in mobile phases with >40% water.Low nih.gov
TSK-Gel NH₂-100 Amino-SilicaHighBest selectivity and efficiency among tested columns. nih.gov

Chiral Chromatography for Stereoisomer Analysis

Threonine possesses two chiral centers, meaning it exists as four distinct stereoisomers: L-Threonine, D-Threonine, L-allo-Threonine, and D-allo-Threonine. jst.go.jp Distinguishing between these isomers is critical, as they can have different biological roles. aimspress.com Chiral chromatography is the definitive method for separating and analyzing these stereoisomers. aimspress.com

Analysis can be performed using two main strategies. The first is a direct method using a chiral stationary phase (CSP) that selectively interacts with different enantiomers. mdpi.com The second is an indirect method that involves pre-column derivatization of the amino acids with a chiral derivatizing agent (CDA). nih.gov This reaction creates diastereomeric pairs that can then be separated on a standard, achiral reversed-phase column. nih.gov

A highly sensitive method for determining all four threonine isomers involves derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), followed by a two-step HPLC separation using both reversed-phase and chiral columns. researchgate.net Other common CDAs include Marfey's reagent (FDAA) and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE). nih.gov The choice of agent depends on the specific amino acids being analyzed, and using a combination of agents can often yield the most reliable results. nih.gov

Table 4: Common Chiral Derivatizing Agents (CDAs) for Amino Acid Analysis

Agent (Abbreviation)Full Chemical NameDetection MethodKey Features
Marfey's Reagent (FDAA) Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamideUV (340 nm)Widely used, high enantioselectivity. nih.gov
NBD-F 4-fluoro-7-nitro-2,1,3-benzoxadiazoleFluorescenceUsed in a two-step HPLC method for threonine isomers. researchgate.net
S-NIFE (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl esterUV (254 nm)Provides good separation for certain stereoisomers. nih.gov
GITC 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanateUV (254 nm)Another option for creating diastereomers for separation. nih.gov

Computational and Theoretical Approaches in ¹³c L Threonine Tracer Studies

Metabolic Flux Analysis (MFA) Algorithms Applied to L-Threonine (1-13C) Isotopic Data

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying intracellular reaction rates. sci-hub.senih.gov When combined with ¹³C tracer experiments, it provides a detailed snapshot of cellular physiology. sci-hub.se L-Threonine, as a precursor for other amino acids like glycine (B1666218) and isoleucine, and its degradation pathways that feed into central carbon metabolism, makes L-Threonine (1-13C) a valuable tracer. ecmdb.caresearchgate.net The isotopic labeling patterns in proteinogenic amino acids and other metabolites derived from L-Threonine (1-13C) are measured, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. frontiersin.org These data, along with measured extracellular rates (e.g., substrate uptake and product secretion), are then used in computational models to estimate metabolic fluxes. vanderbilt.edu

Steady-State MFA Modeling

Steady-state ¹³C-MFA is the most established approach and assumes that metabolic and isotopic steady states have been reached, meaning that metabolite concentrations and metabolic fluxes are constant over time. sci-hub.sefrontiersin.org In this paradigm, L-Threonine (1-13C) is introduced into a cell culture, often a continuous culture in a chemostat, until the ¹³C label is fully incorporated and the isotopic distribution in metabolites becomes constant. sci-hub.se

The core of steady-state MFA is a mathematical model that comprises a stoichiometric network of metabolic reactions and a corresponding set of atom transition rules that describe how the ¹³C label from L-Threonine (1-13C) is distributed through the network. For instance, the catabolism of threonine can proceed via threonine dehydrogenase to produce glycine and acetyl-CoA. physiology.org The ¹³C label from the first carbon of threonine would be lost as CO2 in this pathway, a fact that is critical for flux calculations. By analyzing the mass isotopomer distributions (MIDs) of metabolites like glycine, serine, and intermediates of the TCA cycle, the relative activities of intersecting pathways can be determined. mdpi.com For example, the labeling pattern in glycine can help distinguish its synthesis from threonine versus its synthesis from serine. researchgate.net

The process involves solving an optimization problem where the differences between experimentally measured MIDs and model-predicted MIDs are minimized by adjusting the values of the free metabolic fluxes. nih.gov This allows for the quantification of flux through various pathways, such as the relative contribution of the pentose (B10789219) phosphate (B84403) pathway versus glycolysis. frontiersin.org

Key Research Findings from Steady-State MFA:

Pathway Elucidation: In Clostridium thermocellum, tracer analysis with [1-¹³C] glucose, complemented by the analysis of labeling in amino acids derived from central metabolites (including threonine), helped to validate its unique one-carbon metabolic pathway. frontiersin.org

Amino Acid Metabolism: Studies in Escherichia coli have utilized MFA to analyze and optimize L-threonine production, demonstrating how flux is distributed among competing biosynthetic pathways. frontiersin.orgresearchgate.net

Central Carbon Metabolism: In various organisms, the labeling patterns of amino acids, including threonine and its derivatives, are used as readouts for the fluxes through central metabolic pathways like the TCA cycle and glycolysis. mdpi.comfrontiersin.org

Non-Steady-State MFA and Dynamic Tracing Approaches

For many biological systems, particularly in mammalian cells or photosynthetic organisms, achieving a true isotopic steady state is not feasible due to slow metabolism or dynamic environmental conditions. nih.govnih.gov In these cases, isotopically non-stationary MFA (INST-MFA) is employed. nih.gov INST-MFA analyzes the time-course of ¹³C labeling in metabolites before a steady state is reached. nih.gov

This dynamic approach offers several advantages, including shorter experiment times and the potential for more precise flux determination. nih.gov The underlying mathematical model for INST-MFA is a system of ordinary differential equations (ODEs) that describes the change in isotopomer concentrations over time, which is computationally more demanding than steady-state models. nih.gov

L-Threonine (1-13C) can be used in dynamic tracing experiments to probe the rapid metabolic responses of cells to perturbations. For example, tracking the rate of ¹³C incorporation from threonine into glycine and other metabolites can reveal short-term regulatory changes in metabolic networks. researchgate.net INST-MFA has proven essential for studying systems with slow growth or those undergoing metabolic shifts, such as cancer cells or cyanobacteria. nih.govvanderbilt.edu The ability to capture metabolic dynamics is crucial for understanding how cells adapt to changing conditions. nih.gov

Network Reconstruction and Pathway Mapping Utilizing L-Threonine (1-13C) Data

Data from L-Threonine (1-13C) tracer experiments are instrumental in the reconstruction and validation of metabolic network models. frontiersin.org The presence or absence of ¹³C in specific atoms of downstream metabolites provides direct evidence for the activity of metabolic pathways.

For example, if L-Threonine (1-13C) is supplied to cells, the detection of ¹³C in glycine would confirm the activity of the threonine degradation pathway. physiology.org Conversely, the absence of the label in certain metabolites can help to rule out predicted pathways. This process of pathway mapping is crucial for building accurate, context-specific metabolic models.

In one study, the labeling patterns of serine, glycine, and threonine after administration of [U-¹³C]glucose were used to determine the primary production route for glycine, showing it was synthesized mainly from threonine and not serine in Clostridium acetobutylicum. researchgate.net Furthermore, data from ¹³C-labeled threonine can help resolve fluxes in complex networks, such as distinguishing between cytosolic and mitochondrial pathways, a common challenge in eukaryotic cells. oup.com By integrating tracer data with genome-scale metabolic models (GSMMs), researchers can refine these models and gain a more comprehensive understanding of cellular metabolism. researchgate.net

Software Tools and Computational Platforms for ¹³C Isotopomer Data Processing and Simulation

The complexity of MFA calculations necessitates the use of specialized software tools. vanderbilt.edu These platforms automate the process of model construction, data processing, flux estimation, and statistical analysis. Over the years, a variety of software packages have been developed, catering to different types of MFA and user expertise. github.ioacs.org

Several tools are available for both steady-state and non-steady-state MFA. nih.govacs.org Many of these tools are built on the MATLAB platform, though open-source Python-based alternatives are also emerging. acs.orgnih.gov

Below is an interactive table summarizing some of the prominent software tools used in ¹³C-MFA studies.

SoftwarePrimary ApplicationKey FeaturesPlatformReference
INCA (Isotopomer Network Compartmental Analysis)Steady-state and Non-steady-state MFAUser-friendly GUI, supports parallel labeling experiments, statistical analysis tools.MATLAB nih.govvueinnovations.comvueinnovations.com
13CFLUX2High-performance steady-state MFADesigned for large-scale applications, supports multicore CPUs and clusters, uses FluxML language.C++, Linux/Unix oup.com13cflux.netnih.gov
WUFluxSteady-state MFAOpen-source, user-friendly interface, includes templates for prokaryotic metabolic networks.MATLAB github.io
OpenFLUXSteady-state MFAOpen-source, integrated with COBRA toolbox for constraint-based modeling.MATLAB
FluxPytSteady-state MFAOpen-source, based on the Elementary Metabolite Unit (EMU) framework.Python nih.gov
FreeFluxNon-steady-state MFAOpen-source, designed for time-efficient analysis of INST-MFA data.Python acs.org
PIRAMIDMS Data ProcessingAutomates the extraction and integration of mass isotopomer distributions from raw MS data.MATLAB oup.com

These computational tools are essential for translating the complex data from L-Threonine (1-13C) labeling experiments into meaningful biological insights, enabling a deeper quantitative understanding of metabolic systems.

Future Directions and Emerging Research Avenues for L Threonine 1 13c Tracing

Integration with Multi-Omics Data for Systems-Level Understanding

The future of metabolic research lies in the integration of ¹³C-metabolic flux analysis (¹³C-MFA) with other "omics" disciplines, such as genomics, transcriptomics, proteomics, and untargeted metabolomics. vanderbilt.eduportlandpress.com This multi-omics approach provides a holistic view of cellular function, connecting genetic potential and regulatory networks with the actual metabolic phenotype. portlandpress.com By feeding cells L-Threonine (1-¹³C) and measuring its incorporation into downstream metabolites, researchers can obtain precise data on metabolic fluxes. When combined with datasets on gene expression (transcriptomics) and protein abundance (proteomics), it becomes possible to understand how metabolic pathways are regulated at multiple levels. researchgate.net

This integrated approach helps to identify key metabolic nodes and reveal how cells adjust their metabolism under different conditions or in response to genetic modifications. creative-proteomics.com For instance, observing a change in flux through a threonine-dependent pathway can be correlated with changes in the expression of specific enzymes or transporters, providing a more complete picture of metabolic regulation. researchgate.net Quantitative models that integrate flux data with other omics layers are being developed to predict metabolic responses to perturbations and to guide metabolic engineering strategies. portlandpress.comfrontiersin.org This systems biology perspective is essential for understanding complex diseases and for designing novel biotechnological applications. researchgate.net

Development of Novel ¹³C Isotopic Labeling Strategies and Tracers

The design of isotopic labeling experiments is evolving beyond the use of single, uniformly labeled substrates. Researchers are developing more sophisticated strategies to probe specific areas of metabolism with greater precision. This includes the use of L-Threonine labeled at different carbon positions or in combination with other tracers to resolve complex metabolic questions. vanderbilt.edunih.gov

Emerging strategies include:

Parallel Labeling Experiments : This involves conducting multiple experiments in parallel, each with a different ¹³C-labeled tracer. vanderbilt.edu For example, one experiment might use [1-¹³C]glucose while another uses [U-¹³C₅]glutamine or a specifically labeled threonine. nih.gov Analyzing the data from these parallel experiments simultaneously can significantly improve the precision and resolution of flux estimates across the entire metabolic network. vanderbilt.edunih.gov

Selective and Reverse Labeling : Selective labeling involves using precursors that label only specific positions in certain amino acids. For instance, specifically labeled glycerol (B35011) can be used to label particular carbons in threonine and other amino acids. acs.org Conversely, reverse labeling involves growing cells on a medium with uniformly ¹³C-labeled nutrients while supplementing it with a specific unlabeled amino acid, like threonine. This makes most of the proteome "NMR-visible" except for the selected amino acid, simplifying complex spectra. portlandpress.com

Position-Specific Tracers : Using tracers like L-Threonine (1-¹³C) or other singly labeled substrates can be more informative for identifying novel pathways or specific enzyme activities than using uniformly labeled tracers. nih.govmdpi.comnih.gov The choice of an optimal tracer, such as [1,2-¹³C₂]glucose for glycolysis or [U-¹³C₅]glutamine for the TCA cycle, is crucial for obtaining precise flux estimates in targeted pathways. nih.gov

These advanced strategies, often guided by computational models, allow researchers to design experiments that maximize the information obtained from ¹³C tracing studies. nih.gov

Table 1: Examples of Novel ¹³C Tracer Strategies

Tracer Strategy Description Target Pathway/Information Advantage
Parallel Labeling Using multiple, distinctly labeled tracers (e.g., [1,2-¹³C]glucose and [U-¹³C₅]glutamine) in parallel cultures. vanderbilt.edunih.gov Central Carbon Metabolism (Glycolysis, PPP, TCA Cycle). vanderbilt.edunih.gov Enhances the precision and resolution of flux estimates across the entire network. vanderbilt.edunih.gov
Selective Methyl Group Labeling Using precursors like [2-¹³C]glycerol or specifically labeled threonine to label only the methyl groups of certain amino acids. acs.orgacs.org Protein structure and dynamics via NMR; nucleic acid binding interfaces. acs.org Simplifies complex NMR spectra and is useful for studying large proteins and protein complexes. acs.org
Reverse Labeling Growing cells in a U-¹³C medium supplemented with specific unlabeled amino acids (e.g., phenylalanine, tyrosine). Protein structure and assignment of aromatic sidechain protons. Reduces spectral overlap by making specific residues 'NMR-invisible', simplifying analysis.

| Cell-Free Synthesis Labeling | Using inexpensive precursors like 3-¹³C-pyruvate in a cell-free system to synthesize selectively labeled proteins. copernicus.org | Residue-selective labeling of amino acids like alanine, valine, and leucine (B10760876). copernicus.org | Cost-effective, efficient use of labeled precursors, and allows for labeling schemes that improve spectral resolution. copernicus.org |

Advances in High-Throughput ¹³C Isotopomer Analysis Methodologies

The ability to perform ¹³C tracing on a large scale is critically dependent on analytical methods that can rapidly and accurately measure isotopomer distributions. Significant progress is being made in both mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to meet the demand for high-throughput analysis. mdpi.com

Mass Spectrometry (MS) -based methods, including Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS), are workhorses for ¹³C-MFA due to their high sensitivity and resolution. researchgate.netmdpi.com Recent advances in LC-MS allow for the direct analysis of metabolites with high instability or low abundance without the need for chemical derivatization. mdpi.com The emergence of tandem MS (MS/MS) provides an additional layer of information by fragmenting metabolites, which can significantly improve the precision of flux quantification in complex systems. frontiersin.org The development of computational algorithms to process this tandem MS data efficiently is an active area of research. frontiersin.org

Nuclear Magnetic Resonance (NMR) spectroscopy offers the unique advantage of determining the specific position of a ¹³C label within a molecule (positional isotopomer), which is more difficult to achieve with MS. nih.gov While traditionally hampered by lower sensitivity and longer analysis times, new NMR methods are addressing these limitations. researchgate.netnih.gov For example, high-throughput ¹H-NMR can be used to indirectly quantify ¹³C enrichment, increasing sensitivity and allowing for the analysis of very small tissue samples. nih.gov Furthermore, developments in 2D-NMR techniques are enabling the analysis of much smaller sample amounts than previously possible with traditional single-pulse methods. acs.org New protocols are also simplifying sample preparation and improving accuracy, making NMR a more viable option for high-throughput metabolomics. researchgate.netacs.org

These analytical and computational advancements are making ¹³C-MFA more powerful and accessible, enabling researchers to tackle increasingly complex biological questions. vanderbilt.edumdpi.com

Table 2: Comparison of Advanced Analytical Methodologies for ¹³C Isotopomer Analysis

Technique Principle Key Advantages for High-Throughput Analysis
GC-MS / LC-MS Separates metabolites chromatographically before ionization and analysis of mass-to-charge ratios to determine mass isotopologue distributions. mdpi.com High sensitivity, high resolution, and well-established protocols. LC-MS can analyze unstable or low-abundance metabolites directly. researchgate.netmdpi.com
Tandem MS (MS/MS) Selects a specific metabolite ion, fragments it, and analyzes the masses of the fragments to gain more detailed structural and isotopic information. frontiersin.org Provides additional labeling information that significantly improves the precision and resolution of flux calculations, especially in complex systems. frontiersin.org
High-Throughput ¹H-NMR Indirectly measures ¹³C incorporation by observing its effect (J-coupling) on the signals of attached protons (¹H). nih.gov Increases sensitivity compared to direct ¹³C NMR, requires smaller sample sizes, and allows for rapid, quantitative analysis. nih.gov

| 2D-NMR | Uses two-dimensional pulse sequences to correlate different nuclei, improving spectral resolution and enabling analysis of complex mixtures. acs.org | Reduces the required sample amount significantly and can be optimized for quantitative analysis of specific isotopomers. acs.org |

Table 3: Chemical Compounds Mentioned

Compound Name
L-Threonine
L-Threonine (1-¹³C)
Glucose
[1-¹³C]glucose
[1,2-¹³C₂]glucose
[U-¹³C₅]glutamine
Glutamine
Glycerol
[2-¹³C]glycerol
Pyruvate (B1213749)
3-¹³C-pyruvate
Alanine
Valine
Leucine
Phenylalanine
Tyrosine
Acetyl-CoA
Citrate
Succinate
α-ketoglutarate
Glutamate
Aspartate
Glycine (B1666218)
Lysine
Methionine
Isoleucine
Isoketovalerate
2-ketobutyrate
(2S,3R)-β-hydroxyleucine
Glycyl quinonoid
Pyridoxal-5'-phosphate (PLP)
Diacetonide glucofuranose (DAGF)
Dimethylsulfone
Vanillin

Q & A

Q. What are the optimal methods for synthesizing L-THREONINE (1-13C), and how can isotopic purity be validated?

L-THREONINE (1-13C) is typically synthesized via microbial fermentation or chemical incorporation of 13C into the threonine backbone. For fermentation, strains like E. coli TRFC are optimized using response surface methodology (RSM) to adjust carbon sources (e.g., sucrose) and inoculum volume . Chemical synthesis involves controlled reaction conditions (pH, temperature) to ensure 13C incorporation at the C1 position. Isotopic purity is validated using nuclear magnetic resonance (NMR) spectroscopy to confirm 13C enrichment and mass spectrometry (MS) to detect isotopic impurities .

Q. How can L-THREONINE (1-13C) be integrated into metabolic studies to track protein synthesis in cell cultures?

In cell culture studies, L-THREONINE (1-13C) is added to media deficient in unlabeled threonine. After incubation, extracted proteins are hydrolyzed, and 13C enrichment is quantified via liquid chromatography-mass spectrometry (LC-MS). This allows tracing of threonine incorporation into newly synthesized proteins. Key considerations include ensuring isotopic steady-state conditions and correcting for natural abundance 13C .

Advanced Research Questions

Q. What experimental designs resolve contradictions in 13C metabolic flux analysis (MFA) when using L-THREONINE (1-13C)?

Discrepancies in MFA often arise from incomplete isotopic steady states or compartmentalized metabolism. To address this:

  • Use time-resolved sampling to capture dynamic labeling patterns.
  • Apply statistical tools like principal component analysis (PCA) to distinguish noise from biologically significant flux variations.
  • Validate with parallel experiments using complementary tracers (e.g., 15N-labeled amino acids) .
    Advanced modeling software (e.g., INCA) can integrate multi-tracer data to improve flux resolution .

Q. How can hyperpolarized 13C-MRI be optimized for in vivo tracking of L-THREONINE (1-13C) in metabolic pathways?

Hyperpolarization via dynamic nuclear polarization (DNP) enhances 13C signal-to-noise ratios by >10,000×. Key steps:

  • Polarize L-THREONINE (1-13C) in a DNP magnet (3.35 T) at 1.4 K with microwave irradiation (94 GHz).
  • Rapidly dissolve the sample to preserve polarization and inject into the subject.
  • Acquire spectra using a dedicated 13C coil and pulse sequences (e.g., EPSI) to capture real-time metabolic conversion .
    Calibration with a static 13C reference chamber minimizes signal drift during imaging .

Q. What strategies mitigate isotopic dilution effects in long-term studies using L-THREONINE (1-13C)?

Isotopic dilution occurs due to endogenous threonine pools or recycling. Mitigation approaches include:

  • Administering a priming dose of L-THREONINE (1-13C) to pre-label metabolic pools.
  • Using tracer infusions at constant rates to maintain isotopic equilibrium.
  • Measuring intracellular threonine concentrations via LC-MS to adjust dosing protocols .

Methodological Guidance

Q. How should researchers design robust controls for studies involving L-THREONINE (1-13C)?

  • Negative controls: Use unlabeled L-threonine to distinguish natural 13C abundance from experimental enrichment.
  • Technical replicates: Repeat NMR/MS analyses to account for instrument variability.
  • Biological replicates: Include multiple cell lines or animal models to assess reproducibility.
    Document all parameters (e.g., fermentation pH, DNP polarization time) to enable replication .

Q. What statistical frameworks are recommended for analyzing 13C isotopomer distributions in L-THREONINE studies?

  • Bayesian inference: Incorporates prior knowledge of metabolic network topology to estimate fluxes.
  • Monte Carlo simulations: Assess uncertainty in isotopomer measurements.
  • Cluster analysis: Identifies subpopulations with distinct metabolic phenotypes in heterogeneous samples .

Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical compliance and reproducibility when using isotope-labeled amino acids in human studies?

  • Obtain ethics committee approval for tracer administration, specifying radiation exposure (if applicable) and informed consent protocols.
  • Publish raw NMR/MS datasets in public repositories (e.g., MetaboLights) with metadata on synthesis protocols and instrument settings.
  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.